4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline
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Overview
Description
4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline typically involves the condensation of 4-nitrobenzaldehyde with 4-methyl-1,2,3,4-tetrahydroquinazoline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further undergo various transformations.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, amino-substituted compounds, and other functionalized heterocycles .
Scientific Research Applications
4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-nitrophenyl isothiocyanate
- 4-Methyl-2-nitrophenyl isocyanate
- Thiazole derivatives
Uniqueness
4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of functional groups and a unique scaffold that can be exploited for various applications in scientific research and industry .
Properties
CAS No. |
84570-89-8 |
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Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
4-methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C15H15N3O2/c1-10-13-4-2-3-5-14(13)17-15(16-10)11-6-8-12(9-7-11)18(19)20/h2-10,15-17H,1H3 |
InChI Key |
OGCUASVESUFADR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2NC(N1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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